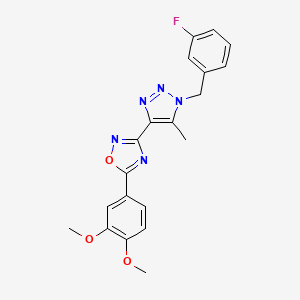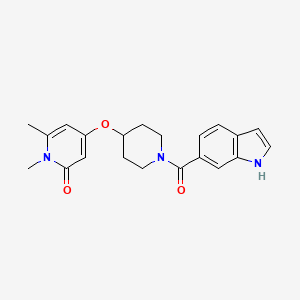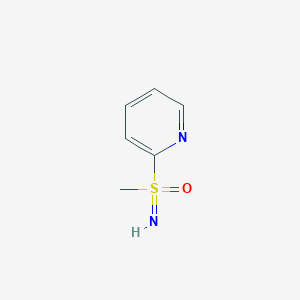
1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine can be synthesized through a multi-step process involving the formation of the phthalazine core followed by the introduction of the benzyl and pyridinylsulfanyl groups. The synthesis typically involves:
Formation of the Phthalazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base.
Introduction of the Pyridinylsulfanyl Group: The pyridinylsulfanyl group can be introduced through a nucleophilic substitution reaction using pyridinylthiol and appropriate leaving groups.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions: 1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Benzyl halides, pyridinylthiol, and appropriate leaving groups in the presence of bases or catalysts.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various physiological and pathological processes.
類似化合物との比較
1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine can be compared with other similar compounds, such as:
Phthalazine Derivatives: Compounds with similar phthalazine cores but different substituents, which may exhibit different chemical and biological properties.
Pyridinylsulfanyl Compounds: Compounds with pyridinylsulfanyl groups attached to different cores, which may have varying reactivity and applications.
Benzyl-Substituted Compounds:
特性
IUPAC Name |
1-benzyl-4-pyridin-2-ylsulfanylphthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3S/c1-2-8-15(9-3-1)14-18-16-10-4-5-11-17(16)20(23-22-18)24-19-12-6-7-13-21-19/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNACGBLYYQCGME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)SC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,5-dimethyl-1H-pyrrol-1-yl)-N-methylamine](/img/structure/B2724804.png)

![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2724807.png)
![N-(3-chlorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2724809.png)
![4-ethoxy-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2724810.png)
![N-[3-(morpholin-4-yl)propyl]-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2724811.png)
![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2,3-dimethoxybenzamide](/img/structure/B2724812.png)
![2-Chloro-N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2724813.png)

![N-(4-butylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2724819.png)

![5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride](/img/new.no-structure.jpg)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2724825.png)
